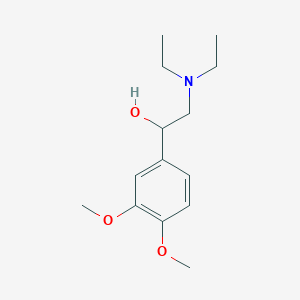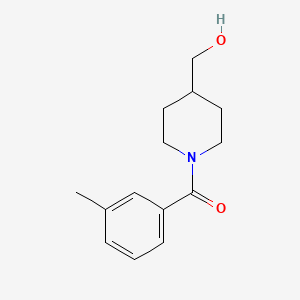
(4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone
Descripción general
Descripción
(4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a methanone group attached to a m-tolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.
Attachment of the m-Tolyl Methanone Group: The final step involves the acylation of the piperidine ring with m-tolyl methanone using a reagent such as m-tolyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of (4-(carboxymethyl)piperidin-1-yl)(m-tolyl)methanone.
Reduction: Formation of (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanol.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methanone groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
(4-(hydroxymethyl)piperidin-1-yl)(p-tolyl)methanone: Similar structure with a p-tolyl group instead of m-tolyl.
(4-(hydroxymethyl)piperidin-1-yl)(phenyl)methanone: Similar structure with a phenyl group instead of m-tolyl.
Uniqueness: (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone is unique due to the specific positioning of the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-2-4-13(9-11)14(17)15-7-5-12(10-16)6-8-15/h2-4,9,12,16H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCZUHPULIZYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazol-2-amine](/img/structure/B7842507.png)
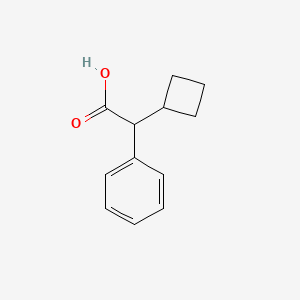
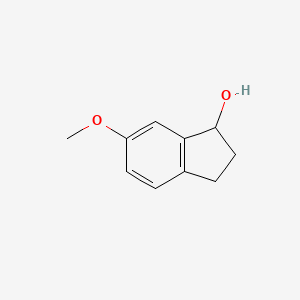
![5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol](/img/structure/B7842520.png)
![3-[(4-Methylpiperidin-1-yl)sulfonyl]phenol](/img/structure/B7842524.png)
![3-Oxo-4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,4-benzoxazine-7-carboxylic acid](/img/structure/B7842529.png)
![3-[[4-[(E)-2-pyridin-4-ylethenyl]phenoxy]methyl]benzoic acid](/img/structure/B7842534.png)
![4-{2-[(2,4-Dimethylphenyl)amino]acetamido}benzoic acid](/img/structure/B7842541.png)
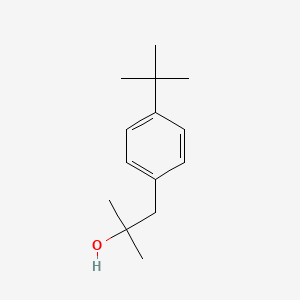
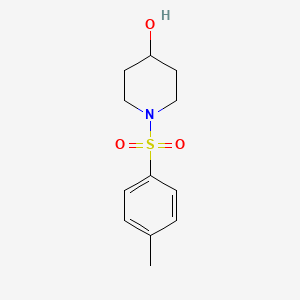

![[1-(Ethanesulfonyl)piperidin-3-yl]methanol](/img/structure/B7842570.png)
